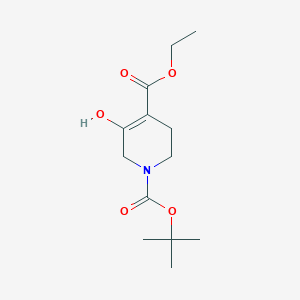

1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate is a complex organic compound belonging to the dihydropyridine class These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, under reflux conditions.

Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and purity. This could involve continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is also common.

Análisis De Reacciones Químicas

Types of Reactions: 1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the double bond in the dihydropyridine ring, typically using hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl and tert-butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed:

Oxidation: Formation of a pyridine dicarboxylate derivative.

Reduction: Formation of a fully saturated pyridine derivative.

Substitution: Formation of various substituted dihydropyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate has been synthesized and evaluated for its biological activities. It has shown promise as a scaffold for developing new therapeutic agents due to its structural features that allow for modifications leading to diverse biological activities.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of various synthesized pyridine derivatives, including this compound. The compound was screened for activity against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. The results indicated that certain derivatives exhibited significant inhibition of these enzymes, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Research

Research has also focused on the neuroprotective effects of compounds related to this compound. In particular, studies have highlighted the compound's ability to protect neuronal cells from calcium overload and oxidative stress.

Case Study: Calcium Channel Modulation

In a study examining the effects of dihydropyridine derivatives on calcium channels, compounds similar to 1-tert-butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine showed improved selectivity for CaV1.3 over CaV1.2 channels. This selectivity is crucial for developing safer treatments for neurological disorders associated with calcium dysregulation .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anti-inflammatory | 10 | |

| Compound B | Neuroprotective | 15 | |

| Compound C | Calcium Channel Blocker | 8 |

Table 2: Synthesis Yields of Dihydropyridines

Mecanismo De Acción

The compound exerts its effects primarily through interaction with calcium channels in biological systems. By binding to these channels, it can inhibit the influx of calcium ions, which is crucial in various physiological processes such as muscle contraction and neurotransmitter release. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling.

Comparación Con Compuestos Similares

Compared to other dihydropyridine derivatives, 1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate is unique due to its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties. Similar compounds include:

Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

Amlodipine: Another calcium channel blocker with a longer duration of action.

Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.

Each of these compounds has distinct structural features that affect their interaction with calcium channels and their overall therapeutic profiles.

Actividad Biológica

1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate (CAS No. 206111-40-2) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

The chemical structure and properties of the compound are crucial for understanding its biological activity. The molecular formula is C13H21NO5 with a molecular weight of 271.31 g/mol. It has various synonyms and identifiers including MDL No.: MFCD24468294 and PubChem CID: 58582393 .

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₂₁NO₅ |

| Molecular Weight | 271.31 g/mol |

| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 5-hydroxy-3,6-dihydro-2H-pyridine-1,4-dicarboxylate |

| Appearance | White powder |

| Safety Signal Word | Warning |

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antioxidant Activity

Studies have shown that derivatives of dihydropyridine compounds can exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .

Antitumor Effects

Preliminary investigations suggest potential antitumor activity. For instance, compounds with similar structures have been reported to inhibit tumor growth in various cancer cell lines .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been noted in several studies, indicating its potential use in treating inflammatory diseases .

The biological activities of this compound may involve modulation of various signaling pathways associated with inflammation and cell proliferation. The precise mechanisms remain under investigation but are believed to involve the inhibition of pro-inflammatory cytokines and the modulation of oxidative stress markers.

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Case Study on Antitumor Activity : A study conducted on a specific cancer cell line demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The study attributed this effect to the induction of apoptosis and inhibition of cell cycle progression .

- Anti-inflammatory Effects : In animal models of inflammation, administration of the compound led to reduced swelling and pain responses, suggesting its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 5-hydroxy-3,6-dihydro-2H-pyridine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h15H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSLWSBYFHBAKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CN(CC1)C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.